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Compound of Interest

Compound Name: Saviprazole

Cat. No.: B1681486

An In-depth Technical Guide to Saviprazole

Introduction

Saviprazole, also known as HOE 731, is a substituted thienoimidazole derivative that belongs
to the class of proton pump inhibitors (PPIs).[1] Developed by Sanofi, its primary mechanism of
action involves the inhibition of the gastric H+/K+-ATPase, the final step in the secretion of
gastric acid.[1][2] Saviprazole was investigated for the treatment of digestive system disorders
and underwent clinical evaluation, reaching Phase 2 trials before its development was
discontinued.[1] This guide provides a comprehensive overview of its molecular formula,
properties, mechanism of action, and the experimental protocols used in its preclinical
evaluation.

Chemical and Physical Properties

Saviprazole is a complex organic molecule with the following key properties:
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Property Value Reference
Molecular Formula C15H10F7N302S:2 [1103114]
Molecular Weight 461.38 g/mol [31[5]

2_[[4_(2!213!314,414'
heptafluorobutox ridin-2-

IUPAC Name P _ )Py (5]
yllmethylsulfinyl]-1H-

thieno[3,4-d]imidazole

CAS Registry Number 121617-11-6 [1][6]
Synonyms HOE 731, Saviprazol [5]
Calculated AlogP 4.54 [3]
Polar Surface Area 73.86 A2 [3]
Acidic pKa 8.23 [3]
Basic pKa 3.68 [3]

Mechanism of Action

As a proton pump inhibitor, Saviprazole is a prodrug that requires activation in an acidic
environment.[1] It specifically targets the H+/K+-ATPase enzyme, also known as the proton
pump, located in the secretory canaliculi of gastric parietal cells.

The mechanism involves the following steps:

» Absorption and Distribution: Saviprazole is absorbed into the systemic circulation and
distributed to the parietal cells of the stomach.

o Acid-Catalyzed Activation: In the acidic environment of the parietal cell's secretory
canaliculus, Saviprazole undergoes a chemical rearrangement to its active form, a
sulfenamide derivative.[1]

o Covalent Binding and Inhibition: The activated form of Saviprazole forms a covalent disulfide
bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase.[7] This binding
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inactivates the enzyme, preventing the final step of gastric acid secretion, which is the
exchange of H+ for K+ ions across the apical membrane of the parietal cell.[2]

Interestingly, comprehensive pharmacological studies have indicated that Saviprazole has a
pharmacodynamic profile that is distinct from omeprazole, the first-in-class H+/K+-ATPase
inhibitor.[1]
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Caption: Mechanism of H+/K+ ATPase Inhibition by Saviprazole

Pharmacokinetics and Pharmacodynamics

Studies in animal models have provided the following data on the pharmacokinetic and
pharmacodynamic properties of Saviprazole.

| Kineti

Dose and

Parameter Animal Model Value Reference
Route
Bioavailability Dog 1 mg/kg i.d. ~60% [1][8]
Elimination Half- ) )
" Dog 1 mg/kg i.v. ~30 minutes [1]18]
ife
Elimination Half- ) )
Dog 1 mg/kg i.d. ~30 minutes [1]8]

life

Pharmacodynamic Data
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Parameter Animal Model Finding Reference

Dose-dependent
inhibition of gastric
Inhibition of Gastric acid secretion. IDso
_ _ Dogs and Rats [1]
Acid Secretion values were not
significantly different

from omeprazole.

The duration of action

lasted for more than
Duration of Action Dogs 24 hours and was [1]

dependent on the

state of stimulation.

At 1 mg/kg i.v.,
Saviprazole caused
acid output to drop to
zero, but it recovered
to 90% within 30
minutes. In contrast,
) ) omeprazole
Comparison with
] completely

Omeprazole at High Dogs ) [1]
suppressed acid

Doses ]
output for the entire
4.5-hour observation
period. This suggests
a faster onset and a
partially reversible
inhibition for

Saviprazole.

Inhibited acid

secretion stimulated
Inhibition of by histamine,
Stimulated Acid Rats desglugastrin, [1]
Secretion carbachol, and

isobutylmethylxanthin

e-forskolin.
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Experimental Protocols

The preclinical evaluation of Saviprazole involved several key in vivo and in vitro experiments
to determine its efficacy and mechanism of action.

In Vivo Gastric Acid Secretion Studies in Dogs

e Objective: To determine the dose-dependent inhibitory effect of Saviprazole on gastric acid
secretion and its duration of action.

o Methodology:
o Conscious dogs, surgically prepared with gastric fistulas, were used.

o Gastric acid secretion was stimulated using a continuous intravenous infusion of a
secretagogue (e.g., histamine).

o Saviprazole was administered either intravenously (i.v.) or intraduodenally (i.d.) at various
doses.

o Gastric juice samples were collected at regular intervals through the gastric fistula.

o The volume of gastric juice was measured, and the acid concentration was determined by
titration with a standard base (e.g., NaOH) to a neutral pH.

o Acid output was calculated as the product of the volume and acid concentration.

o The inhibitory effect of Saviprazole was determined by comparing the acid output before
and after drug administration.

In Vivo Studies in Pylorus-Ligated Rats

o Objective: To assess the antisecretory activity of Saviprazole in a model of basal and
stimulated gastric acid secretion.

e Methodology:

o Wistar or Sprague-Dawley rats were fasted overnight with free access to water.
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o Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to
allow for the accumulation of gastric secretions.

o Saviprazole or a vehicle control was administered, typically intraduodenally.
o In some experiments, a secretagogue was administered to stimulate acid secretion.

o After a set period (e.g., 4 hours), the animals were euthanized, and the stomachs were
removed.

o The gastric contents were collected, centrifuged, and the volume of the supernatant was
measured.

o The acid concentration of the supernatant was determined by titration.

o The total acid output was calculated and compared between the treatment and control

groups.

In Vitro Studies with Isolated Rabbit Gastric Glands

» Objective: To investigate the direct inhibitory effect of Saviprazole on the proton pump in an
in vitro setting.

o Methodology:

o Gastric glands were isolated from the stomachs of New Zealand White rabbits by
collagenase digestion.

o The isolated glands were incubated in a buffered medium containing various
concentrations of Saviprazole or a control.

o The activity of the proton pump was assessed using two primary methods:

» [*C]JAminopyrine Uptake: The accumulation of the weakly basic radiolabeled
aminopyrine is an indirect measure of the acidic spaces within the gastric glands and,
therefore, of proton pump activity. The radioactivity in the glands was measured by
liquid scintillation counting.
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» Oxygen Consumption: The H+/K+-ATPase is an energy-dependent process. Therefore,
measuring oxygen consumption in the presence of a secretagogue provides an
indication of the metabolic activity associated with acid secretion. An oxygen electrode

was used to monitor the rate of oxygen consumption.

o The inhibitory effect of Saviprazole was determined by the reduction in aminopyrine

uptake or oxygen consumption compared to stimulated controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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